3-Amino-2'-nitrobiphenyl
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Overview
Description
2’-Nitro-(1,1’-biphenyl)-3-amine is an organic compound with the molecular formula C12H9NO2 It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-(1,1’-biphenyl)-3-amine typically involves nitration of biphenyl compounds. One common method is the nitration of 1,1’-biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative.
Industrial Production Methods
In industrial settings, the production of 2’-Nitro-(1,1’-biphenyl)-3-amine can be achieved through continuous flow processes. These methods involve the use of specialized reactors that allow for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Nitro-(1,1’-biphenyl)-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Halogenating agents like chlorine or bromine, and Lewis acids as catalysts.
Major Products Formed
Reduction: Formation of 2’-Amino-(1,1’-biphenyl)-3-amine.
Substitution: Formation of halogenated derivatives of 2’-Nitro-(1,1’-biphenyl)-3-amine.
Scientific Research Applications
2’-Nitro-(1,1’-biphenyl)-3-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Nitro-(1,1’-biphenyl)-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobiphenyl: Similar structure but lacks the amine group.
4-Nitrobiphenyl: Nitro group positioned differently on the biphenyl structure.
2-Aminobiphenyl: Contains an amine group instead of a nitro group.
Uniqueness
2’-Nitro-(1,1’-biphenyl)-3-amine is unique due to the presence of both nitro and amine groups on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
96187-18-7 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H10N2O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(15)16/h1-8H,13H2 |
InChI Key |
FUHNCSWFRAHANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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